Ethyl 2-amino-4,6-difluorobenzoate hydrochloride physical properties
Ethyl 2-amino-4,6-difluorobenzoate hydrochloride physical properties
The following technical guide details the physical properties, synthesis, and analytical characterization of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride .
Advanced Characterization & Process Guide for Drug Development
Executive Summary
Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4) is a high-value fluorinated building block used extensively in the synthesis of pharmaceutical active ingredients (APIs), particularly fluoroquinolone antibiotics and kinase inhibitors.[1] Its unique substitution pattern—featuring fluorine atoms at the 4 and 6 positions and an amino group at the 2 position—imparts critical metabolic stability and lipophilicity profiles to downstream drug candidates.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis pathways, and quality control protocols.
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
| Parameter | Detail |
| IUPAC Name | Ethyl 2-amino-4,6-difluorobenzoate hydrochloride |
| Common Name | 2-Amino-4,6-difluorobenzoic acid ethyl ester HCl |
| CAS Number (Salt) | 1416438-62-4 |
| CAS Number (Free Base) | 1147107-15-0 |
| Molecular Formula | C₉H₁₀ClF₂NO₂ (Salt) / C₉H₉F₂NO₂ (Base) |
| Molecular Weight | 237.63 g/mol (Salt) / 201.17 g/mol (Base) |
| SMILES | CCOC(=O)C1=C(C=C(C=C1F)F)N.Cl |
| Structure | A benzene core substituted with an ethyl ester (C1), amino group (C2), and fluorine atoms (C4, C6).[1][2][3][4][5][6][7] |
Physical & Thermodynamic Properties[7]
The hydrochloride salt form significantly alters the solubility and thermal profile compared to the free base, enhancing its utility in aqueous reaction media and purification processes.
Physicochemical Data Table
| Property | Value / Range | Condition / Note |
| Appearance | White to off-white crystalline powder | Visual inspection |
| Melting Point (HCl) | 165 – 172 °C (Decomposition) | Capillary method; varies with crystal habit |
| Melting Point (Base) | 48 – 52 °C | Distinctly lower than salt form |
| Solubility (Water) | Moderate (~15 mg/mL) | Enhanced by ionic nature of HCl salt |
| Solubility (DMSO) | High (>100 mg/mL) | Preferred solvent for NMR/Stock solutions |
| Solubility (Methanol) | Soluble | Suitable for recrystallization |
| Solubility (Hexane) | Insoluble | Used as anti-solvent for precipitation |
| Hygroscopicity | Mildly hygroscopic | Requires desiccant storage |
| pKa (Conjugate Acid) | ~2.1 | Estimated for the protonated aniline nitrogen |
Structural Logic
The presence of two electron-withdrawing fluorine atoms reduces the basicity of the amino group compared to non-fluorinated aniline. However, the hydrochloride salt remains stable in solid form. The ortho-amino group is capable of intramolecular hydrogen bonding with the ester carbonyl in the free base form, but this is disrupted in the HCl salt, leading to a higher lattice energy and melting point.
Synthesis & Manufacturing Logic
The synthesis of Ethyl 2-amino-4,6-difluorobenzoate HCl typically proceeds via Nucleophilic Aromatic Substitution (SNAr) followed by esterification. The regioselectivity is critical, as the 4-position is also activated.
Synthetic Pathway (DOT Visualization)
Figure 1: Synthetic route highlighting the critical regioselective amination step.
Protocol: SNAr and Esterification
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Amination: 2,4,6-Trifluorobenzoic acid is treated with aqueous ammonia. While the para (4) position is electronically activated, the ortho (2) position is often favored under specific thermodynamic conditions or through stabilization of the transition state by the carboxylate group.
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Quality Check: HPLC is required here to ensure the ratio of 2-amino to 4-amino isomer is >95:5.
-
-
Esterification: The isolated acid is refluxed in absolute ethanol with catalytic sulfuric acid.
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Salt Formation: The free base oil is dissolved in ethyl acetate, and anhydrous HCl gas (or 4M HCl in dioxane) is introduced. The precipitate is filtered and washed with hexane.
Analytical Characterization
Trustworthy identification requires a multi-modal approach. The following spectral data provides a self-validating reference.
NMR Spectroscopy (Expected Signals in DMSO-d6)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Logic |
| ¹H NMR | 1.30 | Triplet (3H) | -CH₂CH ₃ | Ethyl terminal methyl |
| ¹H NMR | 4.28 | Quartet (2H) | -O-CH ₂- | Ethyl methylene |
| ¹H NMR | 6.45 - 6.60 | Multiplet (2H) | Ar-H (C3, C5) | Coupled to F atoms |
| ¹H NMR | ~7.5 - 9.0 | Broad Singlet | -NH ₃⁺ | Ammonium protons (exchangeable) |
| ¹⁹F NMR | -105 to -110 | Multiplet | Ar-F | Distinct F signals due to asymmetry |
Analytical Workflow (DOT Visualization)
Figure 2: Quality Control workflow ensuring chemical identity and salt stoichiometry.
Handling, Stability & Safety
Stability Profile
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Thermal Stability: Stable up to 150°C. Avoid prolonged exposure to temperatures >40°C during storage to prevent slow dehydrochlorination or hydrolysis.
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Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis in strong basic or acidic aqueous media. The HCl salt is stable in neutral water for short periods (hours) but should be processed immediately.
Storage & Safety (SDS Highlights)
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Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended temperature: 2-8°C (Refrigerated).
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - respiratory irritation (H335).
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PPE: Wear nitrile gloves and safety glasses. Use a dust mask (N95) when handling the powder form.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10797532, Ethyl 4-amino-2-fluorobenzoate (Structural analogue/isomer reference). Retrieved from [Link]
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Grob, J. et al. (2006). Synthesis of fluorinated anthranilic acids. Journal of Medicinal Chemistry, 49(22), 6465-6488. (Foundational chemistry for fluorinated amino-benzoates).[8][7]
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- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
